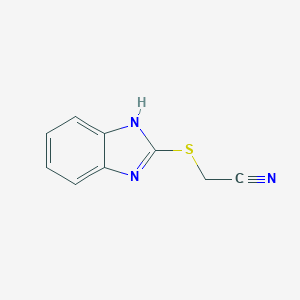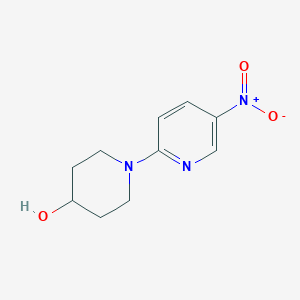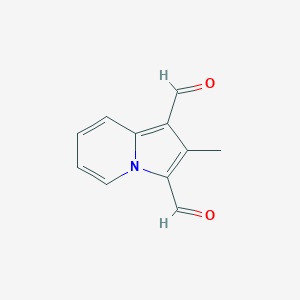
2-Methylindolizine-1,3-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylindolizine-1,3-dicarbaldehyde is a chemical compound with the molecular formula C11H9NO2 . It is used for research purposes.
Synthesis Analysis
The synthesis of indolizines, including 2-Methylindolizine-1,3-dicarbaldehyde, has been a subject of research. Recent methods for the synthesis of indolizines involve cyclocondensations, cycloadditions, cyclization/eliminations, and cycloisomerizations . An efficient strategy for the synthesis of indolizine-1-carboxylates involves the iodine-catalyzed Ortoleva–King reaction of 2-pyridylacetate with various benzophenones followed by the aldol condensation of pyridinium intermediate .Molecular Structure Analysis
The molecular structure of 2-Methylindolizine-1,3-dicarbaldehyde is defined by its molecular formula, C11H9NO2 . Further details about its structure would require more specific information or advanced analytical techniques.Chemical Reactions Analysis
Indolizines, including 2-Methylindolizine-1,3-dicarbaldehyde, can undergo various chemical reactions. For instance, they can participate in condensation reactions with heterocyclic nitrogen compounds and acetylenic and olefinic compounds .Physical And Chemical Properties Analysis
The molecular weight of 2-Methylindolizine-1,3-dicarbaldehyde is 187.19 g/mol . More specific physical and chemical properties such as boiling point, density, and refractive index would require additional information or laboratory analysis .科学研究应用
Proteomics Research
2-Methylindolizine-1,3-dicarbaldehyde: is utilized in proteomics research due to its ability to interact with proteins and peptides. This compound can be used to study protein structure, function, and interactions by acting as a chemical probe or a cross-linking agent .
Synthesis of π-Expanded Indolizines
This compound serves as a precursor in the synthesis of π-expanded indolizines, which are important for creating advanced functional dyes. These dyes have applications in organic electronics and photonics, where they are used for their unique optical properties .
Medicinal Chemistry
In medicinal chemistry, 2-Methylindolizine-1,3-dicarbaldehyde is a key intermediate for the synthesis of various indolizidine alkaloids. These alkaloids have significant biological activities and are potential candidates for drug development .
Green Chemistry
The compound is involved in green chemistry applications, where it is used in reactions that aim to reduce waste and avoid the use of toxic solvents. Its role in developing new synthetic pathways that are more environmentally friendly is of great interest .
Material Science
In material science, 2-Methylindolizine-1,3-dicarbaldehyde contributes to the development of high-performance materials. Its incorporation into polymers and composites can enhance their mechanical and thermal properties .
Fluorescence Imaging
Due to its fluorescent properties, this compound is explored for use in fluorescence imaging techniques. It can be used as a fluorophore for labeling biomolecules, aiding in the visualization of cellular processes .
Artificial Photosynthesis
Researchers are investigating the use of 2-Methylindolizine-1,3-dicarbaldehyde in artificial photosynthesis systems. Its ability to absorb light and participate in electron transfer reactions makes it a candidate for converting solar energy into chemical energy .
Two-Photon Absorption
The compound is also studied for its two-photon absorption capabilities. This property is valuable in the field of nonlinear optics, where materials that can absorb two photons simultaneously are used for 3D microscopy and photodynamic therapy .
未来方向
属性
IUPAC Name |
2-methylindolizine-1,3-dicarbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-9(6-13)10-4-2-3-5-12(10)11(8)7-14/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSCDECLYHGNSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1C=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355977 |
Source


|
| Record name | 2-methylindolizine-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylindolizine-1,3-dicarbaldehyde | |
CAS RN |
357317-99-8 |
Source


|
| Record name | 2-methylindolizine-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

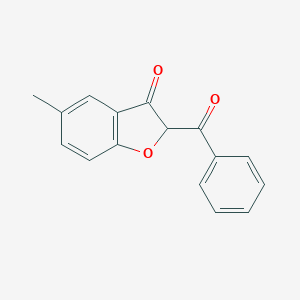

![3-Phenylimidazo[1,5-a]pyridine](/img/structure/B186794.png)
![9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one](/img/structure/B186796.png)

![2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B186801.png)
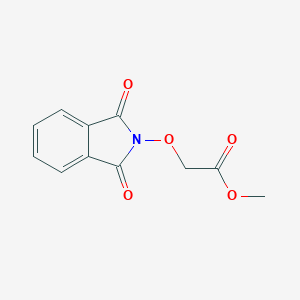
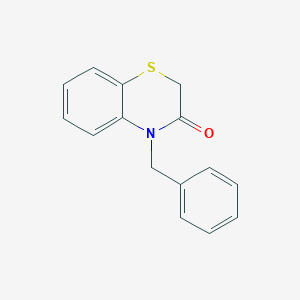

![2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B186810.png)
